- Oxidative Cascade Reaction of N-Aryl-3-alkylideneazetidines and Carboxylic Acids: Access to Fused Pyridines, Organic Letters, 2018, 20(13), 3833-3837

Cas no 934664-41-2 (tert-butyl 3-methylideneazetidine-1-carboxylate)

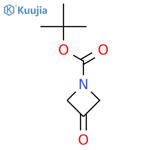

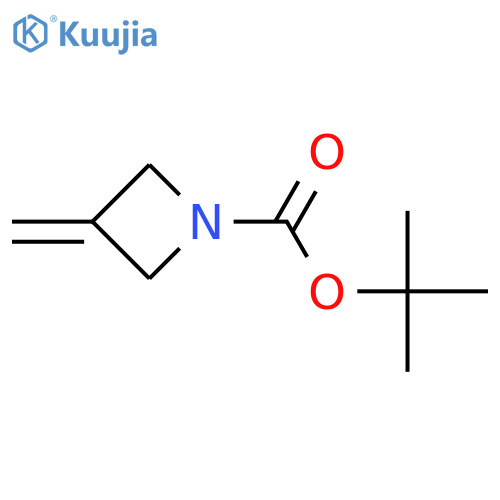

934664-41-2 structure

商品名:tert-butyl 3-methylideneazetidine-1-carboxylate

CAS番号:934664-41-2

MF:C9H15NO2

メガワット:169.220902681351

MDL:MFCD12031229

CID:859000

PubChem ID:55269097

tert-butyl 3-methylideneazetidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-Butyl 3-methyleneazetidine-1-carboxylate

- 3-Methylene-azetidine-1-carboxylic acid tert-butyl ester

- 1-Boc-3-methylideneazetid...

- tert-butyl 3-methylideneazetidine-1-carboxylate

- 1-Boc-3-methylideneazetidine

- 1,1-DIMETHYLETHYL 3-METHYLIDENEAZETIDINE-1-CARBOXYLATE

- MECAHFSQQZQZOI-UHFFFAOYSA-N

- 5860AC

- PB19228

- AM804576

- AB1011612

- AB0050474

- tert-butyl 3-methylene-azetidine-1-carboxylate

- 3-Methyleneaze

- J-524559

- SY046612

- DB-371887

- CS-W022997

- EN300-155692

- DTXSID70717214

- AKOS006316676

- MFCD12031229

- B6011

- ALBB-031201

- SCHEMBL1488353

- 1-Boc-3-methyleneazetidine

- SS-4888

- 934664-41-2

- tert-Butyl3-methyleneazetidine-1-carboxylate

-

- MDL: MFCD12031229

- インチ: 1S/C9H15NO2/c1-7-5-10(6-7)8(11)12-9(2,3)4/h1,5-6H2,2-4H3

- InChIKey: MECAHFSQQZQZOI-UHFFFAOYSA-N

- ほほえんだ: O=C(N1CC(=C)C1)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 169.110278721g/mol

- どういたいしつりょう: 169.110278721g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 207

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 29.5

じっけんとくせい

- ふってん: 214.8±29.0°C at 760 mmHg

tert-butyl 3-methylideneazetidine-1-carboxylate セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

tert-butyl 3-methylideneazetidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-155692-2.5g |

tert-butyl 3-methylideneazetidine-1-carboxylate |

934664-41-2 | 95% | 2.5g |

$30.0 | 2023-02-14 | |

| Enamine | EN300-155692-5.0g |

tert-butyl 3-methylideneazetidine-1-carboxylate |

934664-41-2 | 95% | 5.0g |

$50.0 | 2023-02-14 | |

| Chemenu | CM103675-10g |

tert-butyl 3-methylideneazetidine-1-carboxylate |

934664-41-2 | 95%+ | 10g |

$*** | 2023-05-29 | |

| eNovation Chemicals LLC | Y0980144-25g |

tert-butyl 3-methyleneazetidine-1-carboxylate |

934664-41-2 | 95% | 25g |

$250 | 2024-08-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1069824-250mg |

tert-Butyl 3-methyleneazetidine-1-carboxylate |

934664-41-2 | 97% | 250mg |

¥37 | 2023-04-12 | |

| abcr | AB439858-5g |

tert-Butyl 3-methyleneazetidine-1-carboxylate, 95%; . |

934664-41-2 | 95% | 5g |

€83.90 | 2024-04-15 | |

| Enamine | EN300-155692-0.25g |

tert-butyl 3-methylideneazetidine-1-carboxylate |

934664-41-2 | 95% | 0.25g |

$19.0 | 2023-02-14 | |

| Enamine | EN300-155692-50.0g |

tert-butyl 3-methylideneazetidine-1-carboxylate |

934664-41-2 | 95% | 50.0g |

$371.0 | 2023-02-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00479-10G |

tert-butyl 3-methylideneazetidine-1-carboxylate |

934664-41-2 | 97% | 10g |

¥ 343.00 | 2023-04-12 | |

| abcr | AB439858-25 g |

tert-Butyl 3-methyleneazetidine-1-carboxylate, 95%; . |

934664-41-2 | 95% | 25g |

€357.50 | 2023-07-18 |

tert-butyl 3-methylideneazetidine-1-carboxylate 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, 0 °C; 18 h, reflux

リファレンス

ごうせいかいろ 2

はんのうじょうけん

1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether , Tetrahydrofuran ; rt; 30 min, rt

1.2 Solvents: Diethyl ether ; rt; 16 h, rt

1.3 Reagents: Water ; rt

1.2 Solvents: Diethyl ether ; rt; 16 h, rt

1.3 Reagents: Water ; rt

リファレンス

- Branch-Selective Addition of Unactivated Olefins into Imines and Aldehydes, Journal of the American Chemical Society, 2018, 140(49), 16976-16981

ごうせいかいろ 3

はんのうじょうけん

1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 4 h, 70 °C; 70 °C → 50 °C

1.2 Solvents: Tetrahydrofuran ; 15 h, 70 °C

1.2 Solvents: Tetrahydrofuran ; 15 h, 70 °C

リファレンス

- Selective octahydrocyclopenta[c]pyrroles as negative modulators of NR2B and their preparation, World Intellectual Property Organization, , ,

ごうせいかいろ 4

はんのうじょうけん

1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 1 h, reflux

1.2 30 min, rt

1.3 Reagents: Water

1.2 30 min, rt

1.3 Reagents: Water

リファレンス

- Preparation of spiroisoxazoline compounds having a potentiating effect on the activity of ethionamide and their use for treating mycobacterial infections such as tuberculosis and leprosy, France, , ,

ごうせいかいろ 5

はんのうじょうけん

1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 1 h, rt

1.2 Solvents: Diethyl ether ; 2 h, 35 °C

1.2 Solvents: Diethyl ether ; 2 h, 35 °C

リファレンス

- Preparation of N-acylazetidine MEK inhibitors and 4-aryl-2-aminopyrimidine or 4-aryl-2-aminoalkylpyrimidine JAK-2 inhibitors and their combinations useful for treating neoplasm, World Intellectual Property Organization, , ,

ごうせいかいろ 6

はんのうじょうけん

1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 1 h, 25 °C

1.2 Solvents: Diethyl ether ; 18 h, 25 °C

1.2 Solvents: Diethyl ether ; 18 h, 25 °C

リファレンス

- Identification of false positives in "HTS hits to lead": The application of Bayesian models in HTS triage to rapidly deliver a series of selective TRPV4 antagonists, MedChemComm, 2013, 4(1), 244-251

ごうせいかいろ 7

はんのうじょうけん

1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether , Tetrahydrofuran ; rt; 30 min, rt

1.2 Solvents: Diethyl ether ; rt; 16 h, rt

1.3 Reagents: Water ; rt

1.2 Solvents: Diethyl ether ; rt; 16 h, rt

1.3 Reagents: Water ; rt

リファレンス

- Branch-selective addition of unactivated olefins into imines and aldehydes, ChemRxiv, 2018, 1, 1-7

ごうせいかいろ 8

はんのうじょうけん

1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 0 °C; 0 °C → rt; 1.5 h, rt

1.2 Solvents: Diethyl ether ; 2 h, rt → reflux; reflux → rt

1.2 Solvents: Diethyl ether ; 2 h, rt → reflux; reflux → rt

リファレンス

- Preparation of triazolopyridine derivatives for use as PIM kinase inhibitors, World Intellectual Property Organization, , ,

ごうせいかいろ 9

はんのうじょうけん

1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether

リファレンス

- Hydrophilic azaspiroalkenes as robust bioorthogonal reporters, Chemical Communications (Cambridge, 2018, 54(99), 14005-14008

ごうせいかいろ 10

はんのうじょうけん

1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 1 h, rt

1.2 Solvents: Diethyl ether ; 2 h, 35 °C; 35 °C → rt

1.2 Solvents: Diethyl ether ; 2 h, 35 °C; 35 °C → rt

リファレンス

- Preparation of azetidines as MEK kinase inhibitors for the treatment of proliferative diseases, especially cancer, World Intellectual Property Organization, , ,

ごうせいかいろ 11

はんのうじょうけん

1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 1 h, rt

1.2 2 h, 35 °C; 35 °C → rt

1.2 2 h, 35 °C; 35 °C → rt

リファレンス

- Pleuromutilin derivative and application as antibacterial agents, China, , ,

ごうせいかいろ 12

はんのうじょうけん

1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 30 min, 0 °C

1.2 Solvents: Tetrahydrofuran ; < 10 °C; 2 h, rt

1.2 Solvents: Tetrahydrofuran ; < 10 °C; 2 h, rt

リファレンス

- Synthesis of sp3-Enriched β-Fluoro Sulfonyl Chlorides, Synthesis, 2021, 53(10), 1771-1784

ごうせいかいろ 13

はんのうじょうけん

1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 0.5 h, 0 °C; 0 °C → rt; 1 h, rt

1.2 cooled; heated

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 cooled; heated

1.3 Reagents: Ammonium chloride Solvents: Water

リファレンス

- Spiroheterocyclic compounds as mGlu5 antagonists and their preparation and use for the treatment of diseases, World Intellectual Property Organization, , ,

ごうせいかいろ 14

はんのうじょうけん

1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 1 h, rt

1.2 Solvents: Diethyl ether ; 2 h, 35 °C

1.2 Solvents: Diethyl ether ; 2 h, 35 °C

リファレンス

- Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts toward XL518 (GDC-0973), ACS Medicinal Chemistry Letters, 2012, 3(5), 416-421

ごうせいかいろ 15

はんのうじょうけん

1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 1 h, rt

1.2 Solvents: Tetrahydrofuran ; rt; 2 h, 35 °C

1.2 Solvents: Tetrahydrofuran ; rt; 2 h, 35 °C

リファレンス

- Preparation of azaindazole compounds as inhibitors of T790M containing EGFR mutants, World Intellectual Property Organization, , ,

ごうせいかいろ 16

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Diethyl ether , Tetrahydrofuran ; 0 °C; 1 h, 0 °C

1.2 Solvents: Diethyl ether ; 1 - 6 h, 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C → rt

1.2 Solvents: Diethyl ether ; 1 - 6 h, 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C → rt

リファレンス

- Site-Specific Alkene Hydromethylation via Protonolysis of Titanacyclobutanes, Angewandte Chemie, 2021, 60(26), 14360-14364

ごうせいかいろ 17

はんのうじょうけん

1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 2 h, rt

1.2 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

リファレンス

- Asymmetric Catalytic Ring-Expansion of 3-Methyleneazetidines with α-Diazo Pyrazoamides towards Proline-Derivatives, Angewandte Chemie, 2023, 62(32),

tert-butyl 3-methylideneazetidine-1-carboxylate Raw materials

- Methyltriphenylphosphonium bromide

- tert-Butyl 3-oxoazetidine-1-carboxylate

- methyl(triphenyl)phosphonium;iodide

- Benzyltriphenylphosphonium bromide

tert-butyl 3-methylideneazetidine-1-carboxylate Preparation Products

tert-butyl 3-methylideneazetidine-1-carboxylate 関連文献

-

Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855

-

Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949

-

Kui Chen,Meimei Bao,Alexandra Muñoz Bonilla,Weidong Zhang,Gaojian Chen Polym. Chem., 2016,7, 2565-2572

-

John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791

-

Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380

934664-41-2 (tert-butyl 3-methylideneazetidine-1-carboxylate) 関連製品

- 114214-71-0(tert-butyl 3-methylidenepyrrolidine-1-carboxylate)

- 881040-01-3(2-[4-(propan-2-yl)phenyl]pyrrolidine)

- 1804434-66-9(3-Methoxy-2-methyl-4-(trifluoromethoxy)pyridine-6-sulfonamide)

- 2228755-92-6(tert-butyl N-methyl-N-1-(3-methyl-4-nitrophenyl)-2-oxoethylcarbamate)

- 2229618-42-0(2-(3-bromo-4-methylphenyl)methyloxirane)

- 2408963-50-6(2-Methoxy-2-(3-methylphenyl)ethan-1-amine hydrochloride)

- 103138-23-4(BENZENE, 1-FLUORO-2,3-BIS(PHENYLMETHOXY)-)

- 1807182-66-6(2-Cyano-4-difluoromethoxy-6-mercaptophenylacetic acid)

- 30684-05-0(3-Phenylpropan-1-amine hydrochloride)

- 2490-19-9(Tuberculostearic Acid Methyl Ester)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:934664-41-2)1-Azetidinecarboxylic acid, 3-methylene-, 1,1-dimethylethyl ester

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:934664-41-2)tert-butyl 3-methylideneazetidine-1-carboxylate

清らかである:99%/99%

はかる:100g/500g

価格 ($):258.0/1291.0